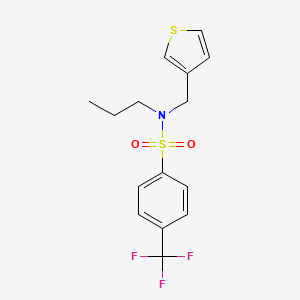

N-propyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) studies and biochemical characterization, leading to the identification of high-affinity inhibitors . Similarly, the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists involved adopting a lead compound for structural development, resulting in potent PR-antagonistic activity . Another study synthesized novel benzenesulfonamides from celecoxib, which involved selective oxidation, esterification, and hydrazinolysis, yielding compounds with significant anti-inflammatory activity . These examples demonstrate the diverse synthetic routes and methodologies employed to create benzenesulfonamide derivatives with specific biological targets.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network that could be essential for its biological function . Similarly, the crystal structure of a representative compound from a series of novel benzenesulfonamides provided insights into the molecular arrangement and potential interaction sites for biological activity .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions as part of their synthesis or interaction with biological targets. For example, the synthesis of benzenesulfonamide derivatives often involves reactions such as oxidation, esterification, and hydrazinolysis . Additionally, the interaction of benzenesulfonamides with enzymes such as carbonic anhydrase involves the formation of enzyme-inhibitor adducts, which can be studied through computational and crystallographic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. For instance, the introduction of trifluoromethyl groups in the synthesis of new antimalarial prototypes was based on a docking study that identified these derivatives as promising lead compounds, suggesting that such substituents can enhance biological activity . The presence of phenyl-1,2,3-triazole moieties in benzenesulfonamides was found to confer additional flexibility and resulted in potent inhibition of human carbonic anhydrase isoforms, indicating that the physical properties of these compounds are critical for their function .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A range of sulfonamide derivatives, including molecules similar in structure to N-propyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide, have been synthesized and characterized for potential therapeutic applications. These compounds have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The structural determination and activity evaluations suggest that these sulfonamides could be developed into therapeutic agents due to their promising pharmacological profiles (Küçükgüzel et al., 2013).

Enzyme Inhibition

Sulfonamides incorporating triazole moieties have been shown to be highly effective inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors were synthesized and evaluated for their inhibitory activities against different isoforms of human carbonic anhydrase. The study revealed potent inhibitory effects, which could have implications for treating conditions like glaucoma (Nocentini et al., 2016).

Anticancer Activity

N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor antagonists, showing promise as candidates for the clinical treatment of diseases like uterine leiomyoma, endometriosis, and breast cancer. These compounds, structurally related to N-propyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide, exhibit potent PR-antagonistic activity and selectivity over other receptors (Yamada et al., 2016).

Material Science Applications

The incorporation of the (trifluoromethyl)thio group into certain molecular scaffolds, such as the one similar to N-propyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide, demonstrates the potential for creating new materials with unique properties. This synthesis approach might be applicable in developing novel compounds for material science applications (Xiao et al., 2013).

Eigenschaften

IUPAC Name |

N-propyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO2S2/c1-2-8-19(10-12-7-9-22-11-12)23(20,21)14-5-3-13(4-6-14)15(16,17)18/h3-7,9,11H,2,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKINYUMZPBVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)

![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)

![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)

![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)

![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)

![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)

![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)